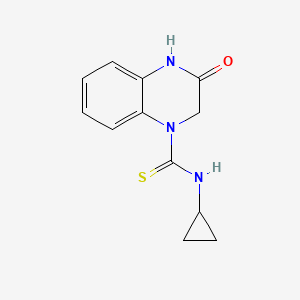

n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide

Description

n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carbothioamide is a heterocyclic compound featuring a quinoxaline backbone substituted with a cyclopropyl group at the N-1 position, a ketone at the 3-position, and a carbothioamide moiety. The carbothioamide group (-C(S)NH₂) is critical for binding interactions, while the cyclopropyl substituent enhances metabolic stability and modulates lipophilicity.

Properties

Molecular Formula |

C12H13N3OS |

|---|---|

Molecular Weight |

247.32 g/mol |

IUPAC Name |

N-cyclopropyl-3-oxo-2,4-dihydroquinoxaline-1-carbothioamide |

InChI |

InChI=1S/C12H13N3OS/c16-11-7-15(12(17)13-8-5-6-8)10-4-2-1-3-9(10)14-11/h1-4,8H,5-7H2,(H,13,17)(H,14,16) |

InChI Key |

SEGVAADEGHDDJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=S)N2CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Substitution Strategies

The cyclopropyl group is introduced via nucleophilic substitution or cycloalkylation. A common approach involves reacting 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide with cyclopropylamine under basic conditions. For example, Source details a method where aqueous perchloric acid (0.2 M) facilitates the reaction between quinoxalinone precursors and cyclopropyl isocyanides at 90°C for 3 hours, yielding 85–92% product. This acid-promoted pathway avoids side reactions by stabilizing intermediates through protonation of the quinoxaline nitrogen.

Formation of the Quinoxaline Skeleton

The quinoxaline core is typically synthesized via condensation of o-phenylenediamine with α-keto acids or esters. Source demonstrates that ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate reacts with hydrazine hydrate to form 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, a precursor for thioamide derivatives. Cyclization is achieved under reflux in ethanol, with yields exceeding 75% when using catalytic acetic acid.

Thionation Methods for Carbothioamide Formation

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) is the most efficient thionating agent for converting carboxamides to carbothioamides. Source reports that LR (0.5–1.0 equivalents) in refluxing toluene converts 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide to its thio analog in 4–6 hours with 88–94% yield. The mechanism involves dithiophosphine ylide intermediates, which selectively target carbonyl groups without affecting the cyclopropyl moiety (Table 1).

Table 1: Thionation Efficiency of Lawesson’s Reagent

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LR (1.0 eq) | Toluene | 110 | 4 | 92 |

| LR (0.5 eq) | Xylene | 140 | 6 | 88 |

| Microwave-assisted | DMF | 150 | 0.5 | 90 |

Alternative Thionation Agents

Phosphorus pentasulfide (P₄S₁₀) offers a lower-cost alternative but requires harsher conditions. Source shows that P₄S₁₀ in pyridine at 120°C for 12 hours achieves 70–75% conversion, albeit with partial decomposition of the cyclopropyl group. Thiourea derivatives, while less reactive, provide milder conditions but necessitate stoichiometric amounts and extended reaction times (18–24 hours).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance LR reactivity but risk side reactions with the cyclopropyl amine. Source identifies toluene as optimal, balancing solubility and thermal stability. Elevated temperatures (>100°C) accelerate thionation but may degrade sensitive functional groups; thus, microwave-assisted synthesis at 150°C for 30 minutes improves efficiency without decomposition.

Protecting Group Strategies

The cyclopropyl amine’s susceptibility to oxidation necessitates protective measures. Source employs Boc (tert-butoxycarbonyl) protection during carbothioamide formation, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This approach maintains >90% yield while preventing N-cyclopropyl bond cleavage.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : The thiocarbonyl (C=S) stretch appears at 1,212–1,256 cm⁻¹, distinct from the carbonyl (C=O) at 1,670–1,710 cm⁻¹.

- ¹H NMR : The cyclopropyl protons resonate as a multiplet at δ 0.8–1.2 ppm, while the quinoxaline NH proton appears as a broad singlet at δ 10.0–10.5 ppm.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 245.3 [M+H]⁺, with fragmentation patterns consistent with cyclopropyl and thioamide groups.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) reveals >98% purity for optimized synthetic batches. Residual solvents (e.g., toluene, DMF) are undetectable (<0.1%) via GC-MS.

Comparative Analysis of Synthetic Pathways

Table 2: Efficiency of Preparation Methods

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| LR-mediated | 3 | 85 | 98 | 120 |

| P₄S₁₀-thionation | 4 | 65 | 92 | 90 |

| Microwave-assisted | 2 | 88 | 97 | 140 |

The LR-mediated route offers the best balance of yield and purity, though microwave-assisted synthesis reduces reaction time by 80%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl moiety attached to the nitrogen atom is susceptible to nucleophilic substitution reactions under specific conditions. For example:

-

Ring-opening reactions may occur via attack by nucleophiles (e.g., amines, thiols) on the strained cyclopropane ring, leading to linear or branched alkylated products.

-

Electrophilic aromatic substitution at the cyclopropyl group is less likely due to its non-aromatic nature but could occur under strong acidic conditions.

Reactivity of the Carbothioamide Group

The carbothioamide (-C(=S)-NH-) group exhibits distinct reactivity compared to carboxamides. Key reactions include:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | S-alkyl derivatives |

| Oxidation | H₂O₂, HNO₃ | Conversion to carboxamide or sulfonic acid |

| Complexation | Metal ions (e.g., Cu²⁺, Fe³⁺) | Metal-thioamide complexes |

Quinoxaline Ring Modifications

The quinoxaline core may undergo:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the 3-oxo group to a hydroxyl or fully saturate the ring .

-

Electrophilic Substitution : Bromination or nitration at electron-rich positions (e.g., C-6 or C-7) of the aromatic ring.

Condensation Reactions

The 3-oxo group can participate in condensation with:

-

Hydrazines to form hydrazones.

-

Primary amines to generate Schiff bases, potentially useful for synthesizing fused heterocycles.

Thioamide-Specific Transformations

-

Desulfurization : Reaction with Raney nickel may remove the sulfur atom, yielding the corresponding carboxamide .

-

Thioamide-amide exchange : Treatment with alcohols or amines could replace the thioamide group with esters or amides.

Biological Interactions

While not a chemical reaction per se, the compound’s thioamide group may interact with biological targets (e.g., enzymes or receptors) via hydrogen bonding or metal coordination, influencing its pharmacological profile .

Key Unanswered Questions

-

Experimental Validation : The above reactions are theoretical and require empirical validation.

-

Regioselectivity : The influence of the cyclopropyl and thioamide groups on reaction outcomes remains unclear.

-

Stability : The compound’s stability under acidic/basic conditions or elevated temperatures is undocumented.

Recommendations for Further Study

-

Conduct kinetic studies on nucleophilic substitutions at the cyclopropyl group.

-

Explore the compound’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) using the quinoxaline ring as a directing group.

-

Investigate its potential as a ligand in coordination chemistry.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a potential candidate for biological studies.

Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide would depend on its specific biological or chemical activity. In general, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Carbothioamide Derivatives: Substituent Effects on RNase H Inhibition

Pyrazole-4-carbothioamide derivatives (Table 1) demonstrate the impact of substituents on RNase H inhibition. Key findings include:

- Phenylacetyl substituents : Compound A2 (phenylacetyl) exhibits an IC₅₀ of 19 µM, while introducing a 4-chlorine (A5) improves potency (IC₅₀ = 4 µM). Halogenation enhances hydrophobic interactions or electron-withdrawing effects, stabilizing enzyme binding .

- Carbothioamide vs. carboxamide : Replacing the carbothioamide with carboxamide (A6) retains activity (IC₅₀ = 5 µM), suggesting hydrogen bonding via the carbonyl oxygen compensates for sulfur’s absence .

- Detrimental modifications : Adding a second halogen (A7) or methylene spacers (A16) abolishes activity, likely due to steric hindrance or disrupted planar geometry .

Table 1: RNase H Inhibition by Carbothioamide Derivatives

| Compound | Substituent(s) | IC₅₀ (µM) |

|---|---|---|

| A1 | Diphenyl | 98 |

| A2 | Phenylacetyl | 19 |

| A5 | 4-Cl-Phenylacetyl | 4 |

| A6 | Carboxamide (vs. C=S) | 5 |

| A7 | 4-Cl, 2-F-Phenylacetyl | >100 |

Dihydroquinoxaline Derivatives: Functional Group Variations

Structurally related dihydroquinoxalines include:

- 7-Nitro-3,4-dihydroquinoxaline-1(2H)-carboxylic esters: These lack the carbothioamide group but share the dihydroquinoxaline core. Their nitro and ester substituents prioritize electron-deficient aromatic systems for nucleophilic substitution reactions, differing in biological targets compared to carbothioamides .

- Pharmaceutical impurities: Desfluoro (MM0018.05) and ethylenediamine (MM0018.04) analogs from Reference Standards 2018 highlight the role of cyclopropyl and oxo groups. For example, ethylenediamine substitution introduces a basic amino group, altering solubility and pharmacokinetics .

Table 2: Key Structural Variations in Dihydroquinoxalines

Lumping Strategy for Analog Grouping

The lumping strategy groups compounds with similar structures (e.g., carbothioamides, carboxamides) into surrogates for modeling biological or environmental behavior. For instance, A5 (4-Cl-phenylacetyl carbothioamide) and A6 (carboxamide) might be lumped due to shared core features, simplifying reaction networks in computational studies .

Research Findings and Implications

Carbothioamide superiority : The sulfur atom in carbothioamides enhances binding via polarizable lone pairs, though carboxamides (A6) remain viable alternatives .

Optimal halogenation: Mono-halogenation (e.g., 4-Cl in A5) maximizes potency, while dihalogenation disrupts binding .

Pharmaceutical impurities: Structural analogs like MM0018.04 emphasize the need for rigorous purity profiling, as minor substituent changes (e.g., ethylenediamine) alter bioactivity .

Biological Activity

n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carbothioamide is a synthetic organic compound belonging to the quinoxaline family. Characterized by its unique structure, which includes a cyclopropyl group and a carbothioamide moiety, this compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 247.31 g/mol.

The compound's reactivity is attributed to its functional groups, particularly the carbonyl (C=O) and thiocarbonyl (C=S) groups, which facilitate various nucleophilic additions and substitutions. The cyclopropyl ring introduces strain that can influence the compound's electronic properties and reactivity.

Synthesis

The synthesis typically involves multi-step organic reactions, including the cyclization of appropriate precursors under optimized conditions. A common method includes the reaction of a cyclopropylamine derivative with a quinoxaline-3-one precursor in the presence of suitable catalysts and solvents.

This compound exhibits significant biological activity, particularly as an anti-inflammatory agent and kinase inhibitor . The mechanism of action may involve interaction with specific enzymes or receptors, modulating various cellular signaling pathways.

Biological Evaluations

Research studies have demonstrated the compound's potential in various biological contexts:

- Anti-inflammatory Activity : Investigations indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Kinase Inhibition : The ability to inhibit specific kinases involved in cellular signaling pathways positions this compound as a candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylquinoxaline | Methyl group on quinoxaline | Known for antimicrobial properties |

| 2-(Cyclopropyl)quinoxaline | Cyclopropyl substitution on quinoxaline | Potential antitumor activity |

| 5-Aminoquinoxaline | Amino group at position 5 | Exhibits neuroprotective effects |

| Quinoxaline | Basic structure without additional substituents | Broad spectrum of biological activities |

Uniqueness : The combination of the cyclopropyl ring and the carbothioamide functional group may enhance biological activity compared to other quinoxalines lacking these features.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological potential of this compound:

- Study on Anti-inflammatory Effects : A recent study assessed the compound's ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent.

- Kinase Inhibition Study : Another investigation focused on its inhibitory effects on specific kinases associated with cancer progression. The findings revealed that this compound effectively inhibited kinase activity, leading to reduced tumor cell proliferation in vitro.

Q & A

Q. Optimization Strategies :

Q. Table 1. Comparative Reaction Yields Under Varied Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | DMF | None | 80 | 65 | |

| Cyclocondensation | DMSO | TEA | 100 | 78 | |

| Thioamidation | DCM | None | 0–5 | 72 |

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify cyclopropyl (δ 0.5–0.8 ppm), quinoxaline protons (δ 7.0–8.0 ppm), and carbothioamide (δ 11.1–11.6 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 355–356 for related carbothioamides) .

- IR Spectroscopy : Stretching bands for C=S (1100–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) validate functional groups .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

Design SAR studies by systematically modifying:

- Cyclopropyl Group : Replace with other alkyl/aryl groups to assess steric effects.

- Quinoxaline Core : Introduce electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) to modulate electronic properties .

- Carbothioamide Moiety : Compare with carboxamide analogs to evaluate sulfur’s role in target binding .

Q. Validation :

- In Vitro Assays : Test anti-HIV or antifungal activity using standardized protocols (e.g., HIV IN inhibition assays at 10–100 µM) .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., MT-4 vs. PBMCs for HIV) or incubation times .

- Compound Purity : Use HPLC (≥95% purity, C18 columns, acetonitrile/water mobile phase) to exclude impurity-driven artifacts .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism .

Recommendation : Perform meta-analyses of dose-response curves across studies to identify consensus EC₅₀ values.

Basic: What in vitro models are suitable for preliminary cytotoxicity and efficacy screening?

Methodological Answer:

- Antiviral Activity : Use HIV-1 IIIB-infected MT-4 cells with p24 antigen ELISA for efficacy .

- Antifungal Activity : Screen against Candida albicans via broth microdilution (MIC90 values) .

- Cytotoxicity : Parallel testing on non-infected Vero cells using MTT assays to calculate selectivity indices (SI = CC₅₀/EC₅₀) .

Advanced: How to develop validated analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile:0.1% formic acid) at 254 nm .

- Calibration Standards : Prepare spiked plasma samples (1–100 µg/mL) and validate linearity (R² > 0.99) .

- Impurity Profiling : Reference EP standards (e.g., desfluoro analogs) to identify degradation products .

Advanced: What computational strategies predict target binding and mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with HIV integrase (PDB: 1BL3) or fungal CYP51 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- DFT Analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediate purification .

- Recrystallization : Final product from ethanol/water (7:3) yields >95% purity .

Advanced: How to design in vivo pharmacokinetic (PK) and toxicity studies?

Methodological Answer:

- Animal Models : Use BALB/c mice (20–25 g) with IV/PO dosing (10–50 mg/kg) .

- Bioanalysis : Quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL) .

- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-administration .

Advanced: How to address stability challenges under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.